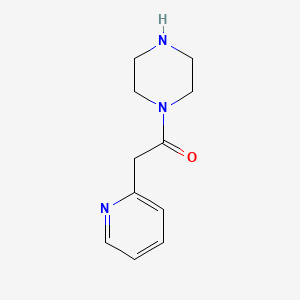
1-Bromo-4-(dimethylsulfamoylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(dimethylsulfamoylamino)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a dimethylsulfamoylamino group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(dimethylsulfamoylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(dimethylsulfamoylamino)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Electrophilic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Amino or thiol-substituted benzene derivatives.
Coupling Reactions: Biphenyl derivatives.
Scientific Research Applications
1-Bromo-4-(dimethylsulfamoylamino)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethylsulfamoylamino)benzene involves its reactivity as an electrophile or nucleophile in various chemical reactions. The bromine atom can be activated by a catalyst to form a reactive intermediate, which then undergoes substitution or coupling reactions. The dimethylsulfamoylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but with a fluorine atom instead of the dimethylsulfamoylamino group.
1-Bromo-4-(trifluoromethyl)sulfonylbenzene: Contains a trifluoromethylsulfonyl group instead of the dimethylsulfamoylamino group.
Uniqueness
1-Bromo-4-(dimethylsulfamoylamino)benzene is unique due to the presence of the dimethylsulfamoylamino group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C8H11BrN2O2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
1-bromo-4-(dimethylsulfamoylamino)benzene |
InChI |
InChI=1S/C8H11BrN2O2S/c1-11(2)14(12,13)10-8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 |
InChI Key |
ZWOQAXPOVSCBKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127000.png)

![2-([(3-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12127012.png)

![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)

![4-methyl-N-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12127031.png)

![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)

![N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B12127045.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127051.png)
![[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B12127056.png)
![Tetrazolo[1,5-a]quinoxalin-4-amine, N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-](/img/structure/B12127061.png)
